Pyrimidin-4-ylboronic acid
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds have become indispensable tools in modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-coupling reactions. thieme-connect.com Their prominence is rooted in a combination of desirable properties. mdpi.comcymitquimica.com Organoboron reagents, particularly boronic acids and their esters, are generally stable to air and moisture, making them easy to handle compared to many other organometallic compounds. thieme-connect.com They also exhibit low toxicity, and their reaction byproducts, such as boric acid, are typically non-toxic and easily removed. thieme-connect.comresearchgate.net
The C-B bond in organoboron compounds possesses low polarity and is amenable to a wide range of chemical transformations with high functional group tolerance and stereoselectivity. thieme-connect.comcymitquimica.com This versatility allows for the construction of complex molecular architectures. Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. mdpi.comresearchgate.net Beyond this, organoboron compounds are used in a variety of other key reactions, including hydroboration, Petasis borono-Mannich reactions, and as catalysts for enantioselective synthesis. mdpi.com This broad reactivity profile has cemented their status as foundational reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com
The Unique Role of Pyrimidine (B1678525) Scaffolds in Chemical Research
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. scialert.netmdpi.com This scaffold is of immense importance in chemistry and biology, most famously forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. scialert.netmdpi.com
Beyond its role in nucleic acids, the pyrimidine moiety is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its structure is present in a vast number of biologically active compounds and approved drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. scialert.netresearchgate.netnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling strong interactions with biological targets like enzymes and receptors. nih.gov Furthermore, the pyrimidine ring can serve as a bioisostere for a phenyl ring, often improving the pharmacokinetic properties of a drug candidate. nih.gov The synthetic accessibility and the ability to introduce diverse substituents onto the ring make it a versatile core for building libraries of compounds in drug discovery programs. scialert.netnih.gov
Overview of Pyrimidinylboronic Acids as Key Synthetic Intermediates
Pyrimidinylboronic acids are hybrid molecules that combine the versatile reactivity of a boronic acid with the valuable structural and biological properties of a pyrimidine ring. cymitquimica.comwhiterose.ac.uk These compounds serve as powerful intermediates in organic synthesis, primarily enabling the introduction of the pyrimidine scaffold into more complex molecules.
Their principal application is as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. This allows for the straightforward synthesis of aryl- or heteroaryl-substituted pyrimidines, which are structures of significant interest in pharmaceutical and materials science research. mdpi.comnih.gov The use of pyrimidinylboronic acids offers a convergent and efficient route to these target molecules, often under mild reaction conditions that tolerate a wide array of other functional groups. researchgate.net To enhance stability and handling, pyrimidinylboronic acids are sometimes converted to more stable derivatives like boronate esters (e.g., pinacol (B44631) esters) or potassium organotrifluoroborates, which can be used directly in coupling reactions. nih.govacs.org
Table 1: Selected Applications of Pyrimidinylboronic Acids
| Application Area | Description | Key Reaction Type | Representative Compound Class |
| Medicinal Chemistry | Synthesis of biologically active molecules for drug discovery, targeting enzymes like kinases and proteases. | Suzuki-Miyaura Coupling | Biaryl pyrimidines, Heteroaryl-pyrimidines |
| Organic Synthesis | Used as a foundational building block to construct complex molecular frameworks. | Carbon-Carbon Bond Formation | Substituted pyrimidines |
| Materials Science | Development of advanced materials such as sensors and catalysts. cymitquimica.com | Cross-Coupling Polymerization | Conjugated polymers |
| Agrochemicals | Synthesis of bioactive molecules for potential use in crop protection and pest management. | Suzuki-Miyaura Coupling | Pyrimidine-based pesticides |
Isomeric Considerations in Pyrimidinylboronic Acid Reactivity
The reactivity and stability of a pyrimidinylboronic acid are significantly influenced by the position of the boronic acid group on the pyrimidine ring. The three main isomers are pyrimidin-2-ylboronic acid, pyrimidin-4-ylboronic acid, and pyrimidin-5-ylboronic acid.
The key factor governing their differences is the position of the boronic acid moiety relative to the two electron-withdrawing nitrogen atoms. scialert.net
Electronic Effects: The pyrimidine ring is electron-deficient. The C2, C4, and C6 positions are particularly electron-poor due to the strong inductive and mesomeric effects of the adjacent nitrogen atoms. scialert.net The C5 position is less electron-deficient. scialert.net This has a direct impact on the reactivity of the C-B bond. For instance, in Suzuki-Miyaura coupling, the transmetalation step can be slower for electron-deficient boronic acids. mdpi.com The nitrogen atoms can also coordinate to the palladium catalyst, potentially influencing the catalytic cycle and reaction rates. mdpi.com
Stability and Protodeboronation: A major challenge with heteroarylboronic acids, especially those with nitrogen atoms ortho to the boronic acid group (e.g., pyridine-2-ylboronic acid), is their propensity to undergo protodeboronation (cleavage of the C-B bond by a proton source). nih.gov
Pyrimidin-5-ylboronic acid: This isomer is generally the most stable. The boronic acid group is not adjacent to a nitrogen atom, making it less susceptible to certain decomposition pathways. whiterose.ac.uk
Pyrimidin-2-ylboronic acid and this compound: These isomers are inherently less stable. whiterose.ac.uk The boronic acid at C2 is flanked by two nitrogen atoms, while the group at C4 is ortho to one nitrogen atom. This proximity to the ring nitrogens facilitates decomposition pathways like protodeboronation. nih.govwhiterose.ac.uk Computational studies have suggested that the C-B bonds in pyrimidin-2-yl and pyrimidin-6-yl boronic acids are longer and have lower bond dissociation energies compared to the pyrimidin-5-yl isomer, correlating with their lower stability. whiterose.ac.uk In practice, this means that reactions involving the 2- and 4-isomers often require more carefully controlled conditions or the use of stabilizing derivatives like MIDA boronates to prevent decomposition. researchgate.netacs.org
Table 2: Comparative Properties of Pyrimidinylboronic Acid Isomers
| Isomer | Position of -B(OH)₂ | Proximity to Nitrogen Atoms | General Stability | Expected Reactivity in Suzuki Coupling |
| Pyrimidin-2-ylboronic acid | C2 | Between N1 and N3 | Low whiterose.ac.uk | Prone to decomposition; may require stabilizing groups or optimized conditions. nih.govwhiterose.ac.uk |
| This compound | C4 | Ortho to N3 | Moderate to Low whiterose.ac.uk | Susceptible to protodeboronation; reactivity can be influenced by catalyst chelation. mdpi.comnih.gov |
| Pyrimidin-5-ylboronic acid | C5 | Meta to N1 and N3 | High whiterose.ac.uk | Generally stable and reliable coupling partner. whiterose.ac.uknih.gov |
Properties
IUPAC Name |
pyrimidin-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-3-7-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEFFTJDRKXKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=NC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673551 | |
| Record name | Pyrimidin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673551 | |
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Molecular Weight |
123.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852362-24-4 | |
| Record name | B-4-Pyrimidinylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852362-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrimidin-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4-boronic acid | |
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Synthetic Methodologies for Pyrimidin 4 Ylboronic Acid and Its Functionalized Analogues
Classical Approaches to C-B Bond Formation on Pyrimidine (B1678525) Rings
Traditional methods for the synthesis of pyrimidinylboronic acids often rely on the generation of an organometallic intermediate followed by quenching with a boron electrophile. These approaches remain valuable, especially for large-scale preparations.
Halogen-Metal Exchange and Subsequent Borylation
Halogen-metal exchange followed by borylation is a fundamental and frequently employed method for preparing pyrimidinylboronic acids and their esters. arkat-usa.org This strategy typically involves the reaction of a halopyrimidine with an organolithium or organomagnesium reagent to generate a pyrimidinyl-metal species, which is then trapped with a trialkyl borate (B1201080). arkat-usa.orgresearchgate.netresearchgate.net The resulting boronic ester can be hydrolyzed to the corresponding boronic acid.
This method's reliability and cost-effectiveness make it suitable for large-scale synthesis. arkat-usa.org For instance, 4-bromopyrimidine (B1314319) can be treated with butyl lithium, followed by reaction with a trialkyl borate to yield the desired pyrimidin-4-ylboronic acid derivative. google.com The choice of organometallic reagent, solvent, and temperature can significantly influence the reaction's outcome. arkat-usa.org
A common procedure involves the initial formation of the organometallic species followed by the addition of the borylating agent. However, an in situ quench protocol, where the organometal is added to a mixture of the halopyrimidine and trialkyl borate, often provides better results, especially when the pyrimidine ring bears functional groups sensitive to organometallic reagents. arkat-usa.org
| Starting Material | Reagents | Product | Ref. |
| 4-Halopyrimidine | 1. n-BuLi or RMgX 2. B(OR')₃ | This compound/ester | arkat-usa.orgresearchgate.net |
| Dihalopyridines | 1. n-BuLi 2. Triisopropylborate | Halopyridinylboronic acid/ester | researchgate.netresearchgate.net |
Directed Ortho-Metallation (DoM) Strategies for Pyrimidine Borylation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govharvard.edu In the context of pyrimidine chemistry, a directing group (DG) on the pyrimidine ring guides the deprotonation by a strong base, typically an organolithium reagent or a lithium amide, to the adjacent ortho position. nih.govresearchgate.net The resulting ortho-lithiated species is then quenched with a boron electrophile, such as triisopropyl borate, to afford the corresponding pyrimidinylboronic acid or ester. researchgate.netnih.gov
The choice of the directing group is crucial for the success of the DoM reaction. Common directing groups include amides, carbamates, and ethers. nih.govharvard.edu This methodology allows for the synthesis of highly substituted pyrimidines with predictable regioselectivity. researchgate.netharvard.edu For example, a suitably substituted pyrimidine can undergo regioselective lithiation directed by a functional group, followed by borylation to introduce the boronic acid moiety at a specific position. researchgate.net
| Substrate | Directing Group | Base | Electrophile | Product | Ref. |
| Substituted Pyrimidine | Amide, Carbamate, etc. | n-BuLi, LDA | B(OiPr)₃ | ortho-Borylated Pyrimidine | researchgate.netnih.gov |
Transition Metal-Catalyzed Borylation Protocols
In recent years, transition metal-catalyzed reactions have emerged as highly efficient and versatile tools for the synthesis of organoboron compounds, including pyrimidinylboronic acids. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.
Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidinylboronic Esters
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are widely used for the synthesis of aryl and heteroaryl boronic esters. This reaction involves the coupling of a halopyrimidine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.
The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net The reaction is compatible with a variety of functional groups and generally proceeds under mild conditions. nih.gov This method provides a direct route to pyrimidinylboronic esters, which are stable and can be easily purified and handled. The Suzuki-Miyaura coupling itself, which utilizes these boronic acids, is a cornerstone of modern organic synthesis for forming C-C bonds. organic-chemistry.org
| Substrate | Reagent | Catalyst System | Product | Ref. |
| Halopyrimidine | Bis(pinacolato)diboron | Pd catalyst + Ligand + Base | Pyrimidinylboronic ester | unistra.fr |
| 2-Pyridyl esters | Organoboron compounds | Palladium catalyst | Ketones | nih.gov |
Iridium and Rhodium-Catalyzed C-H Borylation of Pyrimidines
Iridium- and rhodium-catalyzed C-H borylation has become a powerful and attractive method for the direct conversion of C-H bonds into C-B bonds, offering a highly atom-economical approach to organoboron compounds. escholarship.orgresearchgate.netrsc.org This methodology allows for the borylation of pyrimidine rings without the need for pre-functionalization with a halogen or a directing group. escholarship.orgresearchgate.net
Iridium-based catalytic systems, often comprising an iridium precursor like [Ir(cod)Cl]₂ and a bipyridine ligand, are particularly effective for the borylation of heteroarenes. researchgate.netrsc.org The regioselectivity of the borylation is influenced by steric and electronic factors of the pyrimidine substrate and the nature of the ligand. escholarship.orgresearchgate.net For instance, borylation often occurs at the position most distal to the nitrogen atoms in the pyrimidine ring. researchgate.net However, catalyst inhibition due to the coordination of the pyrimidine nitrogen to the iridium center can be a challenge, which can sometimes be overcome by introducing substituents on the pyrimidine ring. researchgate.netrsc.org
Rhodium catalysts have also been explored for the C-H borylation of arenes and heterocycles. escholarship.orgnih.gov While initially developed around the same time as iridium catalysts, their application to pyrimidines has been investigated, often showing different selectivity patterns compared to iridium. escholarship.orgacs.org
| Substrate | Catalyst | Borylating Agent | Key Feature | Ref. |
| Pyrimidine | Iridium/Bipyridine | B₂pin₂ | Direct C-H functionalization | escholarship.orgresearchgate.netrsc.org |
| Pyrimidine | Rhodium Complex | B₂pin₂ | Alternative to Iridium catalysis | escholarship.orgnih.govcore.ac.uk |
Advanced Synthetic Techniques and Process Intensification
While the aforementioned methods are well-established, research continues to focus on developing more advanced and efficient synthetic techniques. This includes the development of metal-free borylation reactions and the use of process intensification technologies. For example, a metal-free directed ortho-C–H borylation of 2-pyrimidylaniline derivatives has been reported, offering a robust approach to organoboron compounds without the risk of metal contamination. rsc.org In an industrial context, continuous flow chemistry is being explored for the scalable and efficient production of pyrimidinylboronic acids, allowing for better control over reaction parameters and improved purity of the final product.
Microwave-Assisted Synthesis of Pyrimidinylboronic Acids
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages such as accelerated reaction rates, enhanced yields, and improved product purity, often under milder conditions compared to conventional heating methods. nih.govkoreascience.krfoliamedica.bg The use of microwave irradiation facilitates rapid and uniform heating, which can be particularly beneficial for the synthesis of heterocyclic compounds. nih.govbioorganica.org.ua While literature specifically detailing the direct microwave-assisted synthesis of the parent this compound is not abundant, the principles have been successfully applied to the preparation of related pyrimidine derivatives and other heteroaryl boronates, demonstrating the viability of this approach. foliamedica.bgacs.orgmdpi.com
Methodologies analogous to the synthesis of pyrimidinylboronic acids have been effectively performed using microwave assistance. For instance, the preparation of fused bicyclic heteroaryl boronates has been achieved rapidly and efficiently, showcasing the stability of the boronic ester functional group under microwave conditions. acs.org This tolerance is crucial for multi-step, one-pot procedures that combine cyclization and subsequent cross-coupling reactions. acs.org Another relevant technique is the direct C-H bond activation and borylation. Iridium-catalyzed C-H borylation has been used to create boronate esters from pyrrolo[2,3-d]pyrimidines, which are precursors for further functionalization. researchgate.net
Furthermore, microwave irradiation has proven effective in promoting coupling reactions that use heteroaryl boronic acids as reagents. Solvent-free, microwave-assisted Suzuki coupling reactions of thienyl boronic acids with thienyl bromides have been optimized to yield products in fair amounts within minutes. acs.org Similarly, a highly efficient and regioselective Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids was developed using microwave irradiation, achieving excellent yields with very short reaction times (15 minutes) and low catalyst loading. mdpi.com These examples underscore the potential of microwave technology for the efficient synthesis and functionalization of pyrimidine-based boronic acids and their derivatives. A three-component, one-pot method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation further highlights the utility of this technology in creating complex heterocyclic systems efficiently. rsc.org
Table 1: Examples of Microwave-Assisted Synthesis and Coupling of Related Heterocycles This table presents data from analogous microwave-assisted reactions involving pyrimidine derivatives and heteroaryl boronates to illustrate typical reaction conditions and outcomes.
| Product/Reaction Type | Reactants | Catalyst/Base | Solvent/Conditions | Time | Yield | Reference |
| 4-Aryl-2-chloropyrimidine | 2,4-Dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 15 min | 98% | mdpi.com |
| Quaterthiophene | 2-Bromo-2,2'-bithiophene, Bis(pinacolato)diboron | Pd(dppf)Cl₂ / KOAc | Al₂O₃ (solid support) | 6 min | 65% | acs.org |
| Pyrimido[4,5-d]pyrimidine derivative | Barbituric acid, Benzaldehyde, Urea | - | Al₂O₃ (solid support), 600W | 30 sec | 95% | bioorganica.org.ua |
| 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one | Methyl 5-aminopyrazole-4-carboxylate, Trimethyl orthoformate, Primary amine | - | Neat, 150 °C | 15 min | 80-98% | rsc.org |
Scalable Production Methods and Industrial Synthesis Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues presents several challenges, including cost-effectiveness, reagent safety, process robustness, and product purity. The most established and reliable method for the large-scale preparation of pyridinylboronic acids, a closely related class of compounds, is the halogen-metal exchange of a halopyridine followed by borylation with a trialkyl borate. arkat-usa.org This fundamental approach remains a cornerstone for industrial synthesis due to its reliability and the relative low cost of starting materials. arkat-usa.org
A common industrial route involves the lithiation of a halogenated pyrimidine at very low temperatures, followed by quenching with a borate ester. For example, a patented process for the synthesis of 2-amino-pyrimidine-5-boronic acid involves reacting 2-amino-5-bromopyrimidine (B17363) with a protecting group, followed by metal-halogen exchange using n-butyllithium in a mixture of organic solvents at temperatures between -50 °C and -100 °C. google.com The resulting organolithium intermediate is then treated with an electrophile like tri-isopropyl borate. google.com The final step is the hydrolytic cleavage of the protective group and the boronic acid ester using an aqueous acid to yield the desired amino-pyrimidinylboronic acid. google.com This multi-step process is designed to overcome issues of low reactivity and reagent stability, which are critical for successful industrial production. google.com
Successful large-scale syntheses (approaching 100 g) of functionalized heteroaryl boronic acids have been reported, demonstrating the feasibility of these methods beyond the lab. dur.ac.uk Industrial considerations also focus on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact and cost. This can involve the use of continuous flow reactors, which offer enhanced safety for handling hazardous reagents like organolithiums, and advanced purification techniques. Another strategy to improve handling and stability is the use of boronic acid surrogates, such as air-stable DABO boronates or MIDA boronates, which can be easily prepared and used in large-scale coupling reactions with reduced catalyst loading, making the process more economical. nih.govresearchgate.net
Table 2: Illustrative Industrial Synthesis Scheme for 2-Amino-pyrimidine-5-boronic acid This table outlines a typical multi-step process for the scalable synthesis of a functionalized pyrimidinylboronic acid, based on patent literature.
| Step | Description | Key Reagents | Typical Conditions | Purpose | Reference |
| 1 | Protection | 2-Amino-5-bromopyrimidine, Dialkyl ketal (e.g., 3,3-dimethoxypentan-2-one) | Immobilized acidic catalyst (e.g., Amberlyst™ 15) | Protects the reactive amino group during the subsequent metalation step. | google.com |
| 2 | Metalation | Protected pyrimidine, n-Butyllithium (n-BuLi) | THF/Toluene, -90 °C to -50 °C | Halogen-metal exchange to form a highly reactive organolithium intermediate. | google.com |
| 3 | Borylation | Organolithium intermediate, Tri-isopropyl borate (B(O-iPr)₃) | -90 °C to -50 °C | Introduction of the boron moiety by quenching the organolithium with a borate ester. | google.com |
| 4 | Hydrolysis | Boronic ester intermediate, Aqueous acid (e.g., H₂SO₄ or HCl) | N/A | Cleavage of both the protecting group and the boronic ester to yield the final boronic acid. | google.com |
Reactivity Profiles and Mechanistic Insights of Pyrimidin 4 Ylboronic Acid
Cross-Coupling Reactions Involving Pyrimidin-4-ylboronic Acid
This compound is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Its reactivity is centered on the carbon-boron bond, which participates in the transmetalation step of catalytic cycles, most notably with palladium catalysts. The electron-deficient nature of the pyrimidine (B1678525) ring influences its reactivity in these transformations.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, coupling an organoboron compound with an organic halide or pseudohalide. tcichemicals.comyonedalabs.com The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. tcichemicals.com For this compound, this reaction enables the direct arylation or vinylation of the pyrimidine core, providing access to a wide range of substituted pyrimidines.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) species. yonedalabs.comlibretexts.org
Transmetalation : The organic group from the this compound is transferred to the palladium center. libretexts.org This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org
Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org
This reaction has been successfully applied to synthesize various pyrimidine derivatives, including those with applications in materials science and medicinal chemistry. researchgate.netmdpi.com
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and, crucially, the associated ligands. nih.gov Ligands stabilize the palladium center and modulate its reactivity, influencing both reaction efficiency and substrate scope. libretexts.org For challenging substrates like heteroarylboronic acids, careful ligand selection is paramount.
Key principles in ligand design for Suzuki-Miyaura couplings include:
Electron-Rich Ligands : Ligands that are strong electron donors can accelerate the rate-limiting oxidative addition step. yonedalabs.com This is particularly important when using less reactive aryl chlorides as coupling partners. libretexts.org
Sterically Bulky Ligands : Bulky ligands promote the final reductive elimination step, which releases the product and regenerates the active catalyst. yonedalabs.comlibretexts.org They also help prevent catalyst deactivation.
The Buchwald group has developed a series of sterically hindered and electron-rich dialkylbiaryl phosphine (B1218219) ligands that are highly effective for a broad range of C-C, C-N, and C-O bond-forming reactions. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as a major class of ligands for Suzuki-Miyaura couplings due to their strong σ-donating properties and steric shielding capabilities. mdpi.com
Below is a table summarizing common ligand types and their characteristics for catalyst optimization in Suzuki-Miyaura couplings.
| Ligand Type | Examples | Key Characteristics |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | PPh₃ is a classic ligand; alkylphosphines like P(t-Bu)₃ and PCy₃ are more electron-rich and bulky, enhancing reactivity with challenging substrates. libretexts.orgorganic-chemistry.org |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective, bulky, and electron-rich ligands designed for a wide range of cross-coupling reactions, including those with heteroaryl substrates. libretexts.org |
| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Show excellent reactivity for substrates that are challenging for monodentate ligands. libretexts.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-iPr | Strong σ-donors that form stable palladium complexes, effective for coupling aryl chlorides. yonedalabs.commdpi.com |
The electronic properties of both coupling partners significantly impact the outcome of the Suzuki-Miyaura reaction. The reactivity of this compound can be tuned by substituents on the pyrimidine ring, and the reaction's success also depends on the nature of the halide coupling partner.
Generally, electron-withdrawing groups on the boronic acid can slow the transmetalation step, potentially leading to lower yields due to side reactions like protodeboronation. mdpi.com Conversely, electron-donating groups on the boronic acid can enhance reactivity. For the halide partner, electron-withdrawing groups typically increase the rate of oxidative addition, making the substrate more reactive, while electron-donating groups can have the opposite effect. mdpi.com
In a study involving the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids, it was observed that electron-rich boronic acids produced good to excellent yields, whereas electron-withdrawing boronic acids resulted in poor yields. mdpi.com This trend highlights the sensitivity of the transmetalation step to the electronic nature of the boron coupling partner. mdpi.com While this example features the pyrimidine as the halide partner, the electronic principles governing the boronic acid's reactivity remain applicable.
The following table illustrates the effect of substituents on the arylboronic acid in a Suzuki-Miyaura coupling with a pyrimidine derivative.
| Arylboronic Acid (ArB(OH)₂) | Substituent Nature | Product Yield (%) |
|---|---|---|
| 4-Methoxyphenylboronic acid | Strongly Electron-Donating | 92 |
| 4-Methylphenylboronic acid | Electron-Donating | 85 |
| Phenylboronic acid | Neutral | 78 |
| 4-Fluorophenylboronic acid | Weakly Electron-Withdrawing | 63 |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 58 |
| 4-Formylphenylboronic acid | Strongly Electron-Withdrawing | 45 |
Data adapted from a study on the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids. mdpi.com The yields illustrate the general principle of substituent effects on the boronic acid partner.
While the Suzuki-Miyaura reaction is a cornerstone of pyrimidine functionalization, other metal-catalyzed reactions provide complementary strategies for creating diverse molecular architectures from pyrimidine intermediates.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals and functional materials. numberanalytics.com
In the context of this compound, a common strategy involves a two-step sequence. First, a Suzuki-Miyaura coupling is performed to attach a functionalized aryl halide to the pyrimidine ring. The resulting haloaryl-pyrimidine intermediate can then serve as the substrate for a subsequent Buchwald-Hartwig amination to introduce an amino group. This sequential approach allows for the modular construction of complex molecules. mdpi.com The mechanism of the Buchwald-Hartwig amination follows a similar catalytic cycle to the Suzuki reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnumberanalytics.com
The Stille coupling is another palladium-catalyzed reaction that forms C-C bonds, this time between an organotin compound (stannane) and an organic halide. organic-chemistry.orgwikipedia.org It offers a similar scope to the Suzuki reaction and can be a useful alternative, especially when the corresponding boronic acid is unstable or unreactive. organic-chemistry.orgresearchgate.net For instance, in the functionalization of certain nitrogen heterocycles, the Stille coupling has been used successfully where Suzuki reactions failed to provide the desired product. researchgate.net The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Other metal-mediated transformations can also be employed to functionalize pyrimidine scaffolds. These include the Sonogashira coupling (for introducing alkyne groups) and the Heck reaction (for vinylation). researchgate.netmdpi.com The choice of reaction often depends on the desired bond type and the functional group tolerance required for the specific synthetic target.
Alternative Transition Metal-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination Strategies with Pyrimidine Intermediates
Non-Coupling Reactions of the Boronic Acid Moiety
While renowned for its utility in cross-coupling reactions, the boronic acid functional group of this compound also participates in a variety of non-coupling transformations. These reactions are fundamental to its handling, stability, and synthetic applications beyond the formation of carbon-carbon bonds.
The reversible formation of boronate esters is a characteristic and synthetically useful reaction of this compound. This process involves the condensation of the boronic acid with a diol, most commonly pinacol (B44631), to form a stable cyclic ester, such as a pinacol boronate ester. evitachem.comgoogle.com These esters are often crystalline, air-stable solids that are easier to purify and handle than the corresponding boronic acids. thieme-connect.com The formation is typically an equilibrium process, which can be driven to completion by removing the water formed during the reaction.
The stability of the resulting cyclic boronate ester is influenced by the diol used. rsc.org For instance, six-membered cyclic boronate esters derived from 1,3-diols tend to be more thermodynamically stable than the five-membered rings formed with 1,2-diols like pinacol. rsc.org
Hydrolysis is the reverse of esterification, wherein the boronate ester is cleaved by water to regenerate the this compound and the diol. libretexts.orglibretexts.org This reaction is typically catalyzed by either an acid or a base. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible equilibrium process, whereas basic hydrolysis (saponification) is irreversible and goes to completion, yielding a borate (B1201080) salt. libretexts.orgchemguide.co.uk
| Reaction | Reactants | Products | Conditions |
| Esterification | This compound, Diol (e.g., Pinacol) | Pyrimidin-4-ylboronate ester, Water | Typically in an organic solvent, often with removal of water |
| Acidic Hydrolysis | Pyrimidin-4-ylboronate ester, Excess Water | This compound, Diol | Acid catalyst (e.g., HCl, H₂SO₄), Heat |
| Basic Hydrolysis | Pyrimidin-4-ylboronate ester, Base (e.g., NaOH) | Pyrimidin-4-ylboronate salt, Diol | Aqueous base, Heat |
This table illustrates the general conditions for boronate ester formation and hydrolysis.
The carbon-boron bond in this compound is susceptible to oxidation. A common transformation is the oxidation of the boronic acid moiety to a hydroxyl group, effectively converting the this compound into pyrimidin-4-ol. This reaction is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide. This pathway provides a method for introducing a hydroxyl group onto the pyrimidine ring at the position formerly occupied by the boronic acid.
Conversely, the reduction of the boronic acid group itself is not a commonly utilized synthetic pathway. Other functional groups on the pyrimidine ring, such as nitro groups, are more typically the targets for reduction in complex syntheses. google.com For instance, the pyrimidine ring itself can undergo selective reduction to a dihydropyrimidine (B8664642) under certain catalytic hydrogenation conditions.
| Reaction Pathway | Substrate | Reagent | Product |
| Oxidation | This compound | H₂O₂, NaOH | Pyrimidin-4-ol |
This table shows a representative oxidation reaction of the boronic acid group.
Boronate Ester Formation and Hydrolysis
Stereochemical and Regioselective Considerations in this compound Reactions
The outcomes of reactions involving this compound or its derivatives are often governed by stereochemical and regioselective factors. These considerations are critical for the synthesis of specific isomers of complex molecules.
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound chemistry, this is most evident in Suzuki-Miyaura coupling reactions with substituted pyrimidines. The electron-deficient nature of the pyrimidine ring makes halogenated positions susceptible to nucleophilic substitution, but the reactivity varies by position. mdpi.com
C4 vs. C2 Selectivity: In reactions involving 2,4-dichloropyrimidines and an aryl boronic acid, coupling occurs with high regioselectivity at the C4 position. mdpi.com This is attributed to the C4 position being more activated toward nucleophilic attack than the C2 position. This preference is a reliable synthetic tool for creating C4-substituted pyrimidines. mdpi.comresearchgate.net
Influence of Leaving Groups: In di-halogenated systems where the halogens are different, the nature of the leaving group can dictate regioselectivity. For example, in a pyrido[4,3-d]pyrimidine (B1258125) bearing both an iodine at C8 and a chlorine at C5, Suzuki coupling with a boronic acid selectively occurs at the C8 position, demonstrating that the greater reactivity of the carbon-iodine bond overrides the electronic activation at the C5 position. arkat-usa.org
Unusual Selectivity: The substituents on the pyrimidine ring can dramatically alter the regiochemical outcome. While 2,4-dichloropyrimidines react at C4, it has been shown that 2,4-bis(methylsulfanyl)pyrimidine undergoes an unusual regioselective coupling with aryl boronic acids to give the 2-aryl-4-(methylsulfanyl)pyrimidine as the major product. researchgate.net
| Substrate | Boronic Acid | Catalyst/Conditions | Major Product | Regioselectivity | Ref. |
| 2,4-Dichloropyrimidine | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base, Microwave | 2-Chloro-4-arylpyrimidine | C4-selective | mdpi.com |
| 4-(5-Chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | Aryl Boronic Acid | Pd(PPh₃)₄, NaOH, Dioxane | 8-Aryl-4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | C8-selective (I > Cl) | arkat-usa.org |
| 2,4-Bis(methylsulfanyl)pyrimidine | Aryl Boronic Acid | Pd catalyst, Cu(I) cofactor | 2-Aryl-4-(methylsulfanyl)pyrimidine | C2-selective | researchgate.net |
This table summarizes key research findings on the regioselectivity in coupling reactions involving pyrimidine scaffolds and boronic acids.
Stereoselectivity involves the preferential formation of one stereoisomer over another. Boronic acids, including this compound, are key components in powerful stereoselective reactions like the Petasis borono-Mannich (PBM) reaction. acs.org The PBM reaction is a multicomponent coupling of a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy acid like glyoxylic acid) to produce highly functionalized amino acids and their derivatives. acs.orguc.pt High levels of diastereoselectivity and enantioselectivity can be achieved by using a chiral amine or a chiral catalyst, where the stereocenter directs the approach of the other reactants. uc.ptacs.org
| Reaction Type | Components | Stereochemical Control | Product |
| Diastereoselective Petasis Reaction | This compound, Chiral Amine, Glyoxylic Acid | Substrate control from the chiral amine | α-Amino acid with high diastereomeric excess |
This table provides a generalized example of a stereoselective Petasis reaction involving a pyrimidine boronic acid.
Applications of Pyrimidin 4 Ylboronic Acid in Complex Molecule Synthesis
Synthesis of Heteroaryl-Substituted Pyrimidines
The Suzuki-Miyaura coupling reaction is a powerful method for creating C-C bonds between aromatic and heteroaromatic rings. Pyrimidin-4-ylboronic acid is an effective coupling partner in these reactions, enabling the direct attachment of a pyrimidine (B1678525) ring to other heterocyclic systems. This is particularly valuable for synthesizing molecules with diverse electronic and biological properties.
The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or Dichlorobis(triphenylphosphine)palladium(II), in the presence of a base like sodium carbonate or potassium carbonate. mdpi.com The choice of solvent, catalyst, and base can be optimized to achieve high yields and selectivity. arkat-usa.org For instance, microwave-assisted procedures have been developed to afford C4-substituted pyrimidines efficiently, with short reaction times and low catalyst loadings. mdpi.com The coupling of this compound with various heteroaryl halides, such as brominated thiophenes or pyridines, leads to the formation of the corresponding heteroaryl-substituted pyrimidines. arkat-usa.orgaudreyli.com
Construction of Biaryl and Heterobiaryl Frameworks
The construction of biaryl and heterobiaryl scaffolds is a cornerstone of drug discovery and materials science, and this compound is a key reagent in this field. dur.ac.ukdergipark.org.tr Through Suzuki-Miyaura coupling, it can be reacted with a wide array of aryl and heteroaryl halides or triflates to generate complex molecular frameworks. researchgate.netrsc.org These reactions are valued for their tolerance of various functional groups and mild reaction conditions. beilstein-journals.org
Research has demonstrated the successful coupling of pyrimidin-ylboronic acids with partners like 3-bromoquinoline (B21735) and 2-bromopyrimidine (B22483) to yield the corresponding heterobiaryl products. For example, the reaction between 5-pyrimidylboronic acid and 3-bromoquinoline yields 3-(Pyrimidin-5-yl)quinoline. Similarly, double Suzuki coupling reactions have been employed to create more extended systems; for instance, reacting 4,6-dichloropyrimidine (B16783) with two equivalents of a pyrimidylboronic acid derivative can produce 4,6-bis(5-pyrimidyl)pyrimidine. rsc.org These methods provide a flexible route to novel compounds with potential applications as ligands, fluorophores, or biologically active agents.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Coupling Partner | Catalyst System | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Pyrimidylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 3-(Pyrimidin-5-yl)quinoline | 18% | |
| 2-Methoxy-5-pyrimidylboronic acid | 2-Bromopyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 2-Methoxy-5-(2-pyrimidyl)pyrimidine | 4% | |
| 2-Methoxy-5-pyrimidylboronic acid | 2-Chloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 2-Methoxy-5-(2-pyrimidyl)pyrimidine | 50% | |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 2-Chloro-4-phenylpyrimidine | 97% | mdpi.com |
| 4-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 77% | mdpi.com |
| Thiophen-2-ylboronic acid | 4-(5-Chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine | Pd(dppf)Cl₂ | K₂CO₃ | 4-(5-Chloro-8-(thiophen-2-yl)pyrido[4,3-d]pyrimidin-2-yl)morpholine | 88% | arkat-usa.org |
| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine (0.5 equiv.) | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 4,6-Bis(5-pyrimidyl)pyrimidine | 56% | rsc.org |
Access to Spirocyclic and Fused Heterocyclic Systems
Beyond simple biaryl connections, this compound and its derivatives are instrumental in synthesizing more intricate polycyclic structures, including fused and spirocyclic systems. Fused heterocycles, where two or more rings share a pair of atoms, are prevalent in many biologically active compounds.
A key strategy involves the selective Suzuki cross-coupling on a di-halogenated heterocyclic core. For example, the synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines was achieved through a selective coupling reaction. arkat-usa.org In this case, a dihalogenated pyridopyrimidine was reacted with various aryl and heteroaryl boronic acids. The reaction selectively occurred at the more reactive halogenated position, leading to the formation of a fused heterocyclic system containing the pyrimidine ring. arkat-usa.org This approach demonstrates how the pyrimidine unit can be incorporated into a larger, rigid framework. While less common, the formation of boron-centered spirocyclic systems has also been reported, where a tetrahedral boron atom is coordinated in a spiro arrangement, often induced by crystallization with other bifunctional molecules. researchgate.net
Role in Natural Product Synthesis and Analog Design
The pyrimidine ring is a core component of numerous natural products and pharmacologically active molecules. While direct total synthesis of a natural product using this compound may be specific to the target, its primary role is in the design and synthesis of natural product analogs. isomerase.com This process involves creating derivatives of a known active compound to improve its properties, such as efficacy or selectivity, or to explore novel patent space. isomerase.com
This compound serves as an intermediate for preparing complex molecules with potential therapeutic applications. For instance, it is used to synthesize pyrimidinylnaphthalenes that act as aldosterone (B195564) synthase inhibitors. chemicalbook.comchemdad.com It is also a key building block in the synthesis of potent and orally active Src kinase inhibitors, which have shown antitumor activity. chemicalbook.comchemdad.com The synthesis of meriolins, a class of natural products, has been approached using cross-coupling strategies involving pyrimidine and indole (B1671886) moieties, highlighting the importance of this linkage. encyclopedia.pub By providing a reliable method to introduce the pyrimidine scaffold, this compound enables chemists to generate libraries of analogs based on natural product templates for biological screening. isomerase.com
Pyrimidin 4 Ylboronic Acid in Medicinal Chemistry and Drug Discovery
Development of Enzyme Inhibitors
The unique structural and electronic properties of the pyrimidine (B1678525) ring make it a privileged scaffold in the design of enzyme inhibitors. The incorporation of this heterocycle, often facilitated by pyrimidin-4-ylboronic acid, can lead to potent and selective interactions with the active sites of various enzymes.
Aldosterone (B195564) Synthase Inhibitors
This compound serves as a key intermediate in the preparation of pyrimidinylnaphthalenes, a class of compounds that have been investigated as inhibitors of aldosterone synthase (CYP11B2). Current time information in Bangalore, IN.acs.orgresearchgate.netnih.gov This enzyme is a critical target for the treatment of cardiovascular diseases such as hypertension and heart failure, as it is responsible for the final step in the biosynthesis of aldosterone. uni-saarland.denih.gov
Researchers have developed highly selective pyrimidine-based aldosterone synthase inhibitors. nih.gov For instance, a series of fluoroalkyl-substituted pyrimidines have demonstrated potent inhibition of CYP11B2 with excellent selectivity over the closely related enzyme CYP11B1, which is responsible for cortisol synthesis. nih.gov One notable example, compound 22 (a trifluoromethyl-substituted pyrimidine), exhibited a high degree of inhibitory activity and selectivity. nih.gov
Table 1: Inhibitory Activity of Fluoroalkyl-Substituted Pyrimidine Derivatives against Aldosterone Synthase (CYP11B2)
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
|---|---|---|---|
| 21 (Difluoromethyl) | 8 | 1000 | 125 |
| 22 (Trifluoromethyl) | 6 | >10000 | >1667 |
| 23 (1,1-Difluoroethyl) | 25 | 1500 | 60 |
Data sourced from a 2020 study on selective aldosterone synthase inhibitors. nih.gov
The development of such selective inhibitors is crucial to avoid the side effects associated with the non-specific inhibition of cortisol production. uni-saarland.de The use of pyrimidine-based scaffolds has proven to be a successful strategy in achieving this goal. nih.gov
Kinase Inhibitors (e.g., Src Kinase, PDK1, CK2, CDK2, CDC42)
The pyrimidine scaffold is a common feature in a multitude of kinase inhibitors, and this compound is a valuable tool for the synthesis of such compounds.
Src Kinase: this compound is utilized in the synthesis of potent and orally active Src kinase inhibitors. Current time information in Bangalore, IN.acs.org Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis. acs.org
PDK1, CK2, CDK2, and CDC42: The broader class of pyrimidine derivatives has been extensively explored for the inhibition of various other kinases.
CDK2: In the pursuit of novel treatments for cancer and to overcome resistance to existing therapies, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors. mdpi.com The synthesis of these compounds involves a Suzuki coupling reaction between a pyrazolyl-boronic acid pinacol (B44631) ester and a dichloropyrimidine, highlighting a synthetic strategy analogous to those using this compound. mdpi.com One such derivative, compound 15 , was identified as a highly potent CDK2 inhibitor with a Ki of 0.005 µM. mdpi.com
CK2: Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and identified as inhibitors of human protein kinase CK2. nih.gov The most active compounds in this series demonstrated IC50 values in the sub-micromolar range. nih.gov
CDC42: Trisubstituted pyrimidines have been developed as inhibitors of the interaction between CDC42 and its downstream effectors, a pathway crucial for the progression of multiple tumor types. nih.gov
Table 2: Examples of Pyrimidine-Based Kinase Inhibitors and Their Activities
| Kinase Target | Compound Class | Key Findings |
|---|---|---|
| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Compound 15 showed a Ki of 0.005 µM. mdpi.com |
| CK2 | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | IC50 value of 0.1 µM. nih.gov |
| CK2 | 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | IC50 value of 0.125 µM. nih.gov |
This table presents data on pyrimidine derivatives as kinase inhibitors.
Histone Lysine (B10760008) Demethylase Inhibitors (KDM4, KDM5)
Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent and cell-permeable inhibitors of the KDM4 and KDM5 families of histone lysine demethylases. acs.org These enzymes are involved in the epigenetic regulation of gene expression and are considered promising targets for cancer therapy. The synthesis of these inhibitors has been achieved through multi-step sequences starting from precursors like methyl-3-amino-2-chloroisonicotinate, which are then elaborated into the final pyridopyrimidinone scaffold. acs.org
Antiviral and Antimicrobial Agent Development
The versatility of the pyrimidine scaffold extends to the development of agents targeting infectious diseases.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A significant application of pyrimidine-boronic acid derivatives is in the creation of novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). By introducing a boronic acid ester into the structure of diarylpyrimidine (DAPY) NNRTIs, researchers have developed a series of potent antiviral compounds.
In one study, a series of boronate-containing diarylpyrimidine derivatives were synthesized and evaluated for their anti-HIV activity. uni-marburg.de Several of these compounds displayed robust activity against wild-type HIV-1 and a range of resistant mutant strains. uni-marburg.de Notably, compound 4a from this series exhibited exceptional potency against the wild-type virus and several single-mutation strains, with EC50 values in the nanomolar to low micromolar range, surpassing the activity of the approved NNRTI, nevirapine. uni-marburg.de
Table 3: Anti-HIV-1 Activity of Boronate-Containing Diarylpyrimidine Derivatives
| Compound | HIV-1 Strain | EC50 (µM) |
|---|---|---|
| 4a | Wild-type (IIIB) | 0.009 |
| L100I | 0.186 | |
| K103N | 0.005 | |
| Y181C | 0.648 | |
| E138K | 0.021 | |
| Nevirapine | Wild-type (IIIB) | 0.151 |
Data sourced from a 2022 study on novel HIV-1 NNRTIs. uni-marburg.de
The boronic acid moiety is believed to enhance the binding of these inhibitors to the NNRTI binding pocket of the reverse transcriptase enzyme through additional hydrogen bonding interactions.
Broader Spectrum Antimicrobial Applications
The pyrimidine ring is a core component of many compounds with broad-spectrum antimicrobial activity. Various derivatives of pyrimidine have been synthesized and tested against a range of bacteria and fungi. For instance, pyrazolo[3,4-d]pyrimidin derivatives have shown significant antibacterial and antifungal properties. nih.gov Similarly, other fused pyrimidine systems like pyridopyrimidines have been investigated for their antimicrobial potential. researchgate.netmdpi.com While the direct synthesis of these specific antimicrobial agents from this compound is not always explicitly detailed, the prevalence of the pyrimidine scaffold in this therapeutic area underscores the potential for its derivatives in developing new antimicrobial drugs.
Antiproliferative and Anticancer Drug Design
The pyrimidine scaffold, a core component of nucleobases, is a privileged structure in medicinal chemistry, and its derivatives are integral to the design of numerous therapeutic agents. This compound, in particular, serves as a versatile building block for creating novel compounds with significant antiproliferative and anticancer properties. The incorporation of the boronic acid moiety allows for facile structural modifications via cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.
Researchers have successfully designed and synthesized various pyrimidine derivatives that exhibit potent cytotoxic activity against a range of cancer cell lines. For instance, a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were developed and tested against four cancer cell lines (MCF-7, HeLa, HepG2, and A549). One derivative, compound 7b, demonstrated particularly potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 0.48 and 0.74 μM, respectively. rsc.org Mechanistic studies revealed that this compound could suppress key signaling pathways, such as RAS/Raf/MEK/ERK and PI3K/AKT/mTOR, which are crucial for tumor growth and survival. rsc.org
In another study, the bioisosteric replacement of a phenylsulfonamide group with pyrazole-derived moieties in a known inhibitor led to the discovery of a new class of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov One compound from this series, labeled 15 , was identified as a highly potent CDK2 inhibitor (Kᵢ = 0.005 µM) and showed sub-micromolar antiproliferative activity across a panel of 13 different cancer cell lines (GI₅₀ = 0.127–0.560 μM). nih.govmdpi.com Its mechanism involves reducing the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and apoptosis in ovarian cancer cells. nih.gov
Furthermore, pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been investigated for their anticancer potential. When tested against the MCF-7 human breast adenocarcinoma cell line, several of these compounds displayed antitumor activity. researchgate.net The most active compound in this series, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, exhibited an IC₅₀ value of 11 µM. researchgate.net Other research has focused on trisubstituted pyrimidines as inhibitors of CDC42, a protein involved in tumor progression, leading to lead compounds with demonstrated in vivo anticancer efficacy. acs.org
The development of these compounds highlights the strategic use of the pyrimidine scaffold in creating targeted anticancer agents. By modifying the pyrimidine core with various aryl groups, heterocyclic rings, and other functional moieties, chemists can design molecules that selectively inhibit key enzymes and signaling pathways implicated in cancer. rsc.orgnih.gov
Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives
| Compound Class/Name | Cancer Cell Line(s) | Key Findings |
| 2-Amino-4-aryl-pyrimidine derivative (7b) | MCF-7 (Breast), HeLa (Cervical) | Potent cytotoxic activity with IC₅₀ values of 0.48 µM (MCF-7) and 0.74 µM (HeLa). rsc.org Suppresses RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (15) | Panel of 13 cancer cell lines, including Ovarian. | Potent and selective CDK2 inhibitor (Kᵢ = 0.005 µM). nih.gov Exhibits broad antiproliferative activity (GI₅₀ = 0.127–0.560 μM). nih.govmdpi.com Induces cell cycle arrest and apoptosis. nih.gov |
| (3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | Breast, Lung, Colon | Potent antiproliferative activity with IC₅₀ values from 0.5 to 2 µM. Acts as an inhibitor of the ATR kinase, leading to DNA damage and apoptosis in cancer cells. |
| Pyrazolo[3,4-d]pyrimidin-4-one derivative (10e) | MCF-7 (Breast) | The most potent in its series, with an IC₅₀ of 11 µM. researchgate.net |
| Pyridine (B92270)–urea hybrid (8a) | MCF7 (Breast), HCT116 (Colon) | Showed exceptional potency against MCF7 cells with a GI₅₀ value of 0.06 µM. mdpi.com |
Structure-Activity Relationship (SAR) Studies and Lead Optimization using this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For this compound derivatives, SAR studies guide the iterative process of lead optimization, where an initial "hit" compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties, ultimately leading to a drug candidate. upmbiomedicals.comsk.ru
A key objective of lead optimization is to develop a molecule with the best possible balance of properties. upmbiomedicals.com This involves refining the chemical structure to improve efficacy while addressing potential issues like toxicity or off-target effects. upmbiomedicals.com In the context of pyrimidine derivatives, SAR studies have revealed several key structural features that govern their anticancer activity.
For example, in the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine based CDK2 inhibitors, SAR analysis showed that the orientation of the 1H-pyrazolyl ring at the C2-NH position of the pyrimidine was critical for inhibitory activity. nih.gov When this ring was moved from the 4-position to the 5-position of the pyrazole (B372694), the resulting compound (23 ) showed an 18-fold reduction in CDK2 inhibition and a 47-fold decrease in antiproliferative activity against A2780 ovarian cancer cells. nih.gov The study also found that N-alkylation of the pyrazole ring was detrimental to both CDK2 inhibition and anticancer effects. nih.gov
Similarly, SAR studies on 3,5-dimethylpyridin-4(1H)-one derivatives as AMPK activators demonstrated that the position of substituents on the central ring was key. jst.go.jp A methyl group at the 6-position of the pyridine ring led to a 10-fold more potent compound compared to one with a methyl group at the 3-position. jst.go.jp Furthermore, lead optimization efforts showed that replacing a terminal phenyl group with a methyl piperidine (B6355638) moiety dramatically improved aqueous solubility, a critical property for drug development, although it decreased potency in that specific case. jst.go.jp
The process often involves:
Hit Identification: High-throughput screening identifies initial compounds ("hits") with desired activity. upmbiomedicals.com
Hit-to-Lead: Hits are grouped by structural similarity and preliminary SAR studies are conducted to identify essential molecular features. This phase refines the large number of hits into a smaller group of more potent "lead" compounds. upmbiomedicals.com
Lead Optimization: Lead compounds undergo extensive chemical modification and biological testing to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. upmbiomedicals.comsk.ru For instance, adding methyl groups can increase lipophilicity and membrane permeability, while modifying the boronic acid functionalization can enhance binding affinity to target enzymes.
These systematic modifications, guided by SAR, are essential for transforming a promising but imperfect initial compound into a viable clinical candidate. upmbiomedicals.com
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidine Derivatives
| Compound Series | Structural Modification | Impact on Activity |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | N-alkylation or topological change of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position. nih.gov | Detrimental effect on both CDK2 inhibition and antiproliferative activity. nih.gov |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Changing the orientation of the 1H-pyrazolyl ring at the pyrimidinyl-C2-NH position (1H-pyrazol-4-yl vs 1H-pyrazol-5-yl). nih.gov | Greatly diminished CDK inhibitory activities (18-fold reduced CDK2 inhibition) and antiproliferative activity (47-fold less potent). nih.gov |
| 3,5-Dimethylpyridin-4(1H)-one derivatives | Shifting the position of a methyl group on the central pyridine ring (6-position vs. 3-position). jst.go.jp | 6-methyl substitution was key, resulting in a 10-fold more potent AMPK activation activity. jst.go.jp |
| 3,5-Dimethylpyridin-4(1H)-one derivatives | Replacement of a terminal phenyl moiety with a methyl piperidine group. jst.go.jp | Dramatically improved aqueous solubility (from <2 µM to ≥ 100 µM) but led to a loss of potency. jst.go.jp This highlights the challenge of balancing different molecular properties. upmbiomedicals.com |
| General this compound Derivatives | Addition of methyl groups or alteration of boron functionalization. | Adding methyl groups can increase lipophilicity and improve membrane permeability. Altering the boron moiety can enhance binding affinity to target enzymes. |
Computational and Theoretical Investigations of Pyrimidin 4 Ylboronic Acid Systems
Electronic Structure and Bonding Analysis
The electronic structure of pyrimidin-4-ylboronic acid is fundamental to its reactivity and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.
DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to determine the optimized geometry and electronic properties of this compound. epstem.net For analogous compounds like (2-benzyloxy-pyrimidin-5-yl) boronic acid, such calculations have been performed to characterize the ground state geometry and electronic distribution. epstem.net
A key aspect of the electronic structure is the distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring, while the LUMO would be centered on the electron-deficient boronic acid group. This distribution governs the molecule's behavior as both an electron donor and acceptor in chemical reactions.
The bonding in this compound and related compounds can be further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net A noteworthy feature in boron compounds is the potential for "triel bonds," a type of non-covalent interaction where the boron atom acts as a Lewis acid, interacting with an electron-rich site. uni-muenchen.dechemshell.org In the case of this compound, the electron-deficient p-orbital on the boron atom can lead to a region of positive electrostatic potential (a π-hole), making it susceptible to interactions with Lewis bases. researchgate.netchemrxiv.org
Table 1: Calculated Electronic Properties of an Analogous Arylboronic Acid
| Property | Calculated Value | Method | Reference |
| HOMO Energy | -5.8223 eV | DFT/B3LYP/6-311++G(d,p) | epstem.net |
| LUMO Energy | -1.8447 eV | DFT/B3LYP/6-311++G(d,p) | epstem.net |
| HOMO-LUMO Gap | 3.9783 eV | DFT/B3LYP/6-311++G(d,p) | epstem.net |
| Dipole Moment | 1.20 Debye | DFT/B3LYP/6-311++G(d,p) | epstem.net |
Data is for 3-(2,3-dihydrobenzo[b] epstem.netCurrent time information in Chatham County, US.dioxin-6-yl)-6-methoxy-4H-chromen-4-one and (2-benzyloxy-pyrimidin-5-yl) boronic acid as representative examples of complex aromatic systems containing functionalities relevant to the study of this compound.
Conformational Landscapes and Rotational Barriers
The three-dimensional structure and conformational flexibility of this compound are critical for its biological activity and role in materials science. Computational methods allow for the detailed exploration of its conformational landscape.
The rotation around the C-B single bond is a key conformational freedom in this compound. The potential energy surface (PES) for this rotation can be mapped by systematically varying the dihedral angle between the pyrimidine ring and the boronic acid group. epstem.net For similar molecules, such as (m-carbamoylphenyl)boronic acid, PES scans have been performed using both Hartree-Fock (HF) and DFT methods to identify the most stable conformers and the transition states connecting them. epstem.net
The most stable conformation of arylboronic acids typically involves a near-coplanar arrangement of the aromatic ring and the B(OH)₂ group, which is stabilized by π-conjugation. However, steric hindrance from ortho-substituents can lead to a twisted conformation. In this compound, the nitrogen atoms in the pyrimidine ring influence the electronic distribution and may affect the rotational barrier.
The rotational barrier is the energy difference between the most stable (ground state) conformer and the highest energy (transition state) conformer, which is typically the orthogonal arrangement. For N-(5-substituted-pyrimidin-2-yl)anilines, it has been shown that the rotational barriers around the N-Ar bonds are influenced by the electronic nature of the substituents on the pyrimidine ring. csic.es A similar effect can be anticipated for the C-B rotational barrier in this compound.
Table 2: Calculated Rotational Barriers for Analogous Molecular Systems
| Molecule | Rotational Bond | Calculated Barrier (kcal/mol) | Method | Reference |
| N-(pyridin-4-yl)-2-isopropylaniline | N-pyridinium | >5.5 | Experimental/Computational | csic.es |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Enamine C-N | 18.6 | Dynamic NMR/DFT | nih.gov |
| Butane | C-C | ~3.8 | MP2/6-31G(d) |
Reaction Mechanism Elucidation via Quantum Mechanical Modeling
Quantum mechanical modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. nih.gov
A prominent reaction of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. nih.gov Computational studies on this reaction have provided deep insights into the individual steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For this compound, quantum mechanical modeling could be used to investigate the specifics of its participation in this reaction, such as the influence of the pyrimidine nitrogen atoms on the transmetalation step.
Another area of interest is the interaction of boronic acids with diols to form boronate esters. This reaction is fundamental to the use of boronic acids as sensors for saccharides. Quantum chemistry calculations can model the reaction pathways, determine the rate-determining step, and predict how the electronic properties of the pyrimidine ring affect the reactivity and stability of the resulting boronate esters. researchgate.net
The protonation of the pyrimidine ring is another process that can be studied computationally. The change in the electronic structure upon protonation can significantly alter the reactivity of the boronic acid moiety, a phenomenon that can be quantified through quantum mechanical calculations.
Prediction of Spectroscopic Properties and Reactivity Trends
Computational chemistry allows for the a priori prediction of various spectroscopic properties of this compound, which can aid in its experimental characterization. Furthermore, calculated electronic parameters can be used to predict its reactivity.
The prediction of NMR spectra (¹H and ¹³C) is a common application of quantum mechanical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that are generally in good agreement with experimental data. epstem.net For (2-benzyloxy-pyrimidin-5-yl) boronic acid, both ¹H and ¹³C NMR chemical shifts have been calculated using this approach. epstem.net
Vibrational spectra, such as infrared (IR) and Raman, can also be simulated computationally. The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes.
Reactivity trends can be predicted from the calculated electronic properties. For instance, the HOMO and LUMO energies can indicate the susceptibility of the molecule to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are prone to electrophilic and nucleophilic attack, respectively. stackexchange.com For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential, making them likely sites for protonation or coordination to metal ions.
Table 3: Predicted Spectroscopic Data for an Analogous Pyrimidine Derivative
| Nucleus | Calculated Chemical Shift (ppm) | Method | Reference |
| ¹H | Varies for different protons | GIAO/B3LYP/6-311+G(2d,p) | epstem.net |
| ¹³C | Varies for different carbons | GIAO/B3LYP/6-311+G(2d,p) | epstem.net |
This table represents the type of data that can be generated for this compound based on studies of analogous compounds like (2-benzyloxy-pyrimidin-5-yl) boronic acid.
Future Perspectives and Emerging Trends in Pyrimidin 4 Ylboronic Acid Research
Novel Catalytic Systems for C-C and C-N Bond Formations
The development of highly efficient catalytic systems is crucial for expanding the synthetic utility of pyrimidin-4-ylboronic acid. While palladium catalysts have been the workhorse for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-coupling reactions, emerging research focuses on creating more active, stable, and versatile catalysts.
Future efforts are directed towards developing novel palladium precatalysts and ligands that offer improved performance. For instance, palladium systems incorporating specialized phosphine (B1218219) ligands like Xantphos have demonstrated high efficacy in C-N and C-O bond formations involving heterocyclic halides. beilstein-journals.org The trend is moving towards catalyst systems that operate under milder conditions, require lower catalyst loadings (often in the parts-per-million range), and are tolerant of a wider array of functional groups. acs.org
Nickel-based catalytic systems are also emerging as a cost-effective and powerful alternative to palladium. nih.gov These catalysts have shown promise in C-N cross-coupling reactions, sometimes proceeding under photocatalytic or ligand-free conditions, which aligns with green chemistry principles. nih.gov The development of Ni(I)/Ni(III) catalytic cycles, promoted by single electron reductants, presents a new frontier for activating haloarenes for amination reactions. nih.gov
Table 1: Emerging Catalytic Systems for Heterocyclic Boronic Acid Coupling Reactions
| Catalyst System | Reaction Type | Key Features & Advantages |
| Pd(OAc)₂ / Xantphos | C-N / C-O Coupling | High efficiency for coupling with amides, amines, and phenols; well-defined ligand system. beilstein-journals.org |
| Pd₂(dba)₃ / Biarylphosphine Ligands | C-C / C-N Coupling | Versatile for a broad range of substrates; improved stability and activity from specialized ligands. acs.org |
| Nickel / Photoredox Catalysis | C-N Coupling | Milder reaction conditions; can operate without complex ligands, reducing cost and waste. nih.gov |
| Magnetically Recoverable Pd Nanoparticles | C-C / C-N Coupling | Catalyst can be easily recovered and reused for multiple cycles, enhancing sustainability. acs.org |
Applications in Functional Materials Science
The pyrimidine (B1678525) core of this compound is an electron-deficient aromatic system, a property that is highly desirable in the design of functional organic materials. Its incorporation into polymers and molecular solids can be used to tune electronic and photophysical properties, leading to applications in organic electronics.
Researchers are exploring the use of this compound as a building block for:
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyrimidine ring can be used to create materials with improved electron transport capabilities, a key requirement for efficient OLED devices.
Organic Photovoltaics (OPVs): By pairing pyrimidine-containing acceptor units with suitable donor molecules, it is possible to design novel materials for the active layer in solar cells.
Sensors: The boronic acid functional group is known to interact with diols, including saccharides. Materials incorporating this compound can be designed as fluorescent or colorimetric sensors for sugars or other biologically relevant diol-containing molecules.
The ability to systematically modify the pyrimidine core or use it in cross-coupling reactions allows for the precise engineering of the final material's properties, such as its emission color, conductivity, and environmental stability. smolecule.com
Bioorthogonal Chemistry and Chemical Biology Probes
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nobelprize.org Boronic acids are gaining significant attention in this field due to their unique ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are common motifs in biological molecules like glycoproteins and RNA. nih.gov
This compound is a promising candidate for developing bioorthogonal probes for several reasons:
Site-Selective Labeling: It can be used to target and label proteins or cell surfaces that have been metabolically engineered to display diol-containing functionalities. nih.gov
Responsive Probes: The formation of boronic esters is often pH-dependent and reversible. This allows for the design of "smart" probes that can be switched on or off, or that can be used for controlled release applications in response to specific physiological conditions.
Chemical Biology Tools: By attaching a fluorescent dye or an affinity tag to the pyrimidine ring, this compound can be converted into a probe for visualizing, tracking, or isolating specific biomolecules in real-time within a cellular context. biosyn.comrsc.org
The field is moving beyond simple bond formation to include bioorthogonal bond cleavage strategies, which could enable the activation of drugs or proteins at specific times and locations within an organism. nih.gov
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.org These principles are increasingly being applied to both the synthesis of this compound and its subsequent use in other reactions.
Key trends in the sustainable synthesis of this compound and its derivatives include:
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. This technology is being explored for Miyaura borylation reactions to produce boronic acids more efficiently.
Alternative Solvents: Research is focused on replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. The development of water-soluble catalysts and reaction conditions is a major goal.
Mechanochemistry: Performing reactions by mechanical grinding in the absence of bulk solvents can dramatically reduce waste and energy consumption. This approach is being investigated for various cross-coupling reactions. nih.gov
Atom Economy: Catalytic reactions are inherently greener than stoichiometric ones because they reduce waste. acs.org The development of highly active catalysts that maximize the incorporation of reactant atoms into the final product is a central theme of green chemistry. ijnc.irresearchgate.net
Future research will likely focus on integrating these approaches to create a fully sustainable life cycle for this compound, from its synthesis using renewable feedstocks to its application in highly efficient, low-waste catalytic processes. beilstein-journals.org
Q & A
Q. What are the standard synthetic routes for Pyrimidin-4-ylboronic acid, and how can purity be validated?
this compound is typically synthesized via Suzuki-Miyaura coupling precursors or halogenation-borylation sequences. Key validation methods include nuclear magnetic resonance (NMR) spectroscopy to confirm boronic acid functionality (¹¹B NMR) and high-performance liquid chromatography (HPLC) to assess purity (>95% is standard for most studies). Cross-reference spectral data with databases like NIST Chemistry WebBook for verification .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm the pyrimidine ring substitution pattern and boronic acid group.
- FT-IR : To identify B-O and B-C vibrational modes (~1340 cm⁻¹ and ~1480 cm⁻¹, respectively).
- Mass Spectrometry (MS) : For molecular ion validation (expected m/z ≈ 151.0 for [M+H]⁺).
- X-ray Crystallography : For definitive structural elucidation (if crystalline derivatives are accessible). Ensure reproducibility by adhering to protocols from primary literature and validating against standardized databases .
Q. How can researchers mitigate hydrolysis of this compound during storage?
Store the compound under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DMF). Use molecular sieves (3Å) to absorb moisture. Confirm stability via periodic NMR checks and compare degradation rates with literature-reported half-lives .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing cross-coupling reactions using this compound?
Key factors include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient pyrimidine systems.
- Solvent Optimization : Use mixed solvents (e.g., DME/H₂O) to balance solubility and reactivity.
- Stoichiometry : Maintain a 1.2:1 molar ratio of boronic acid to aryl halide to account for potential hydrolysis.
- Kinetic Monitoring : Use in situ techniques like UV-Vis spectroscopy to track reaction progress. Reference methodologies from high-impact journals (e.g., J. Org. Chem.) and validate against control reactions .
Q. How should researchers address contradictory data in reported catalytic efficiencies of this compound derivatives?
Systematic approaches include:
- Literature Meta-Analysis : Compare reaction conditions (temperature, solvent, catalyst loading) across studies.
- Reproducibility Testing : Replicate key experiments under standardized conditions.
- Computational Modeling : Use DFT calculations to explore electronic effects influencing catalytic activity. Document discrepancies in supplementary materials and propose hypotheses (e.g., steric hindrance vs. electronic effects) for further testing .
Q. What strategies can resolve challenges in quantifying boronic acid decomposition products during kinetic studies?
Implement:
- Quenching Protocols : Use acidic aqueous workups to stabilize intermediates.
- LC-MS/MS : For sensitive detection of degradation byproducts (e.g., boroxines).
- Isotopic Labeling : ¹⁸O-labeled H₂O to trace hydrolysis pathways. Cross-validate results with independent techniques (e.g., NMR and MS) to reduce measurement bias .
Methodological Frameworks
How can the FINER criteria improve the formulation of research questions on this compound applications?
Apply the FINER framework:
- Feasible : Ensure access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).
- Novel : Target understudied areas (e.g., photoredox coupling or biocatalytic applications).
- Ethical : Adhere to safety protocols for handling boron-containing waste.
- Relevant : Align with emerging fields like medicinal chemistry (e.g., kinase inhibitor synthesis). Use this framework during proposal drafting to prioritize high-impact studies .
Q. What role do systematic reviews play in contextualizing this compound research?
Conduct systematic reviews to:
- Identify knowledge gaps (e.g., limited data on aqueous-phase reactivity).
- Compare synthetic yields across >50 studies to establish benchmark metrics.
- Highlight conflicting mechanistic proposals (e.g., radical vs. ionic pathways). Use tools like PRISMA guidelines to ensure rigor and transparency .
Data Management and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility?
Include:
- Detailed Synthetic Procedures : Exact stoichiometry, solvent grades, and purification methods.
- Raw Data Archiving : Upload NMR spectra, chromatograms, and crystallographic files to repositories like Zenodo.
- Negative Results : Report failed reactions to guide future troubleshooting. Follow standards from ACS Organic Letters for supplementary information .
Q. What statistical methods are appropriate for analyzing catalytic activity data in this compound studies?
Use:
- ANOVA : To compare yields across multiple reaction conditions.
- Principal Component Analysis (PCA) : To identify dominant variables (e.g., solvent polarity, temperature).
- Error Propagation Analysis : For uncertainty quantification in kinetic measurements.
Validate statistical assumptions (e.g., normality) before drawing conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
